Cas no 104758-51-2 (1R, 1’R-trans,trans-Mivacurium Chloride)

1R, 1’R-trans,trans-Mivacurium Chloride is a stereochemically pure isomer of mivacurium chloride, a short-acting nondepolarizing neuromuscular blocking agent. Its defined stereochemistry (1R, 1’R-trans,trans configuration) ensures consistent pharmacological activity, reducing variability in onset and duration of action compared to the racemic mixture. This compound exhibits rapid hydrolysis by plasma cholinesterase, leading to a short duration of neuromuscular blockade, making it suitable for procedures requiring brief muscle relaxation. The selective isomer formulation minimizes histamine release, lowering the risk of hemodynamic side effects. Its predictable pharmacokinetics and clean metabolic profile support controlled clinical use in anesthesia.
1R, 1’R-trans,trans-Mivacurium Chloride structure
104758-51-2 structure
Product Name:1R, 1’R-trans,trans-Mivacurium Chloride
CAS No:104758-51-2
MF:C58H80Cl2N2O14
MW:1100.16681671143
CID:5050108
Update Time:2025-10-24

1R, 1’R-trans,trans-Mivacurium Chloride Chemical and Physical Properties

Names and Identifiers

    • WOF3O2Q6AY
    • trans-trans-Mivacurium chloride
    • MIVACURIUM CHLORIDE
    • (1R,1'R)-2,2'-[[(4E)-1,8-Dioxo-4-octene-1,8-diyl]bis(oxy-3,1-propanediyl)]bis[1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium] chloride
    • Mivacurium chloride, trans-trans-
    • Isoquinolinium, 2,2'-(((4E)-1,8-dioxo-4-octene-1,8-diyl)bis(oxy-3,1-prop
    • 1R, 1’R-trans,trans-Mivacurium Chloride
    • Inchi: 1S/C58H80N2O14.2ClH/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10;;/h13-14,31-38,45-46H,15-30H2,1-12H3;2*1H/q+2;;/p-2/b14-13+;;/t45-,46-,59-,60-;;/m1../s1
    • InChI Key: WMSYWJSZGVOIJW-HMYBBXLASA-L
    • SMILES: [Cl-].[Cl-].O(C(CC/C=C/CCC(=O)OCCC[N@+]1(C)CCC2C=C(C(=CC=2[C@H]1CC1C=C(C(=C(C=1)OC)OC)OC)OC)OC)=O)CCC[N@+]1(C)CCC2C=C(C(=CC=2[C@H]1CC1C=C(C(=C(C=1)OC)OC)OC)OC)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 16
  • Heavy Atom Count: 76
  • Rotatable Bond Count: 30
  • Complexity: 1550
  • Topological Polar Surface Area: 145

1R, 1’R-trans,trans-Mivacurium Chloride Pricemore >>

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Additional information on 1R, 1’R-trans,trans-Mivacurium Chloride

Comprehensive Overview of 1R, 1’R-trans,trans-Mivacurium Chloride (CAS No. 104758-51-2): Properties, Applications, and Innovations

1R, 1’R-trans,trans-Mivacurium Chloride (CAS No. 104758-51-2) is a stereoisomer of the neuromuscular blocking agent mivacurium chloride, widely recognized for its role in anesthesia and surgical procedures. This compound belongs to the benzylisoquinolinium class of non-depolarizing neuromuscular blockers, characterized by its short duration of action and rapid metabolism by plasma cholinesterase. Its unique trans,trans-configuration enhances clinical efficacy while minimizing side effects, making it a subject of ongoing research in precision medicine.

In recent years, the demand for fast-acting neuromuscular blockers like 1R, 1’R-trans,trans-Mivacurium Chloride has surged, driven by advancements in minimally invasive surgeries and outpatient procedures. Clinicians frequently search for “short-duration muscle relaxants” or “mivacurium chloride isomers pharmacology”, reflecting growing interest in tailored anesthetic protocols. The compound’s predictable recovery profile aligns with modern trends favoring enhanced recovery after surgery (ERAS) protocols, a hot topic in perioperative care.

From a chemical perspective, 1R, 1’R-trans,trans-Mivacurium Chloride demonstrates remarkable stereoselectivity. Its bis-quaternary ammonium structure (C58H80Cl2N2O182+) facilitates competitive antagonism at nicotinic acetylcholine receptors. Researchers investigating “structure-activity relationships of neuromuscular blockers” often highlight this compound’s optimal steric hindrance, which contributes to its intermediate potency between atracurium and succinylcholine. Analytical techniques like HPLC chiral separation are critical for verifying the trans,trans-isomeric purity of batches, a key quality control parameter.

The pharmacokinetics of 104758-51-2 reveal why it remains relevant in contemporary anesthesia. With an onset time of 2-3 minutes and duration of 15-20 minutes, it bridges the gap between ultra-short and long-acting agents. This explains the frequent searches for “intermediate-acting neuromuscular blockers comparison” in medical databases. Unlike older agents, its Hofmann elimination is minimal, with primary clearance via enzymatic hydrolysis – a feature attracting research on “butyrylcholinesterase genetic variants and drug metabolism”, particularly in personalized medicine applications.

Emerging studies explore novel formulations of 1R, 1’R-trans,trans-Mivacurium Chloride to address clinical challenges. Nanotechnology approaches aim to improve its water solubility while maintaining the stereochemical integrity of the active isomer. Such innovations respond to frequent queries about “next-generation muscle relaxants” and “drug delivery systems in anesthesia”. Additionally, its low histamine release potential compared to other benzylisoquinoliniums makes it valuable for patients with reactive airways, a consideration increasingly documented in “allergy-conscious anesthesia practice” literature.

Quality assurance protocols for CAS 104758-51-2 emphasize rigorous isomeric ratio verification, typically requiring ≥98% trans,trans-content for pharmaceutical use. Analytical chemists frequently reference “chiral HPLC methods for mivacurium isomers” when developing testing methodologies. The compound’s hygroscopic nature necessitates specialized storage conditions – a practical consideration often searched as “stability of neuromuscular blocker solutions” by hospital pharmacists.

Future directions for 1R, 1’R-trans,trans-Mivacurium Chloride research include exploring its potential in critical care sedation and robotic surgery applications, where precise neuromuscular blockade is paramount. These applications align with trending searches for “ICU paralysis agents with rapid offset” and “anesthesia for advanced surgical platforms”. As the medical community prioritizes pharmacogenomics, understanding interpatient variability in responding to this isomer will likely dominate future investigations, particularly regarding butyrylcholinesterase polymorphisms.

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